molecular formula C10H22Cl2N2O B1376506 4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol dihydrochloride CAS No. 1047405-75-3

4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol dihydrochloride

Cat. No.: B1376506
CAS No.: 1047405-75-3
M. Wt: 257.2 g/mol
InChI Key: UYSDJCZTLQZLKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol dihydrochloride is a chemical compound that features a piperidine ring substituted with a pyrrolidine group and a hydroxyl group. This compound is often used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol dihydrochloride is used in several scientific research fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving receptor binding and enzyme inhibition.

    Industry: Used in the production of specialty chemicals and materials.

Safety and Hazards

Specific safety and hazard information for “4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol dihydrochloride” is not provided in the available resources. Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product .

Future Directions

The compounds bearing the piperidone skeleton that mimic the naturally occurring alkaloids and steroids have been synthesized in order to study their biological activity . These piperidones possess antimicrobial, antitubercular, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV, antiviral, etc. properties . Therefore, future research may focus on exploring these properties further and developing potential applications for these compounds in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol dihydrochloride typically involves the reaction of piperidin-4-ol with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include:

    Temperature: Moderate to high temperatures to facilitate the reaction.

    Solvent: Common solvents like ethanol or methanol.

    Catalyst: Acidic or basic catalysts depending on the specific reaction pathway.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group.

    Reduction: Reduction of the piperidine ring to form different derivatives.

    Substitution: Substitution reactions at the piperidine or pyrrolidine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents like chlorine or bromine.

Major Products

The major products formed from these reactions include various substituted piperidines and pyrrolidines, which can be further utilized in different chemical syntheses.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-(Pyrrolidin-1-ylmethyl)phenyl)piperidine dihydrochloride
  • 4-(4-(Pyrrolidin-1-ylmethyl)phenyl)piperidine hydrochloride
  • 4-Methyl-2-(piperidin-2-ylmethyl)pyridine hydrochloride

Uniqueness

4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4-(pyrrolidin-1-ylmethyl)piperidin-4-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.2ClH/c13-10(3-5-11-6-4-10)9-12-7-1-2-8-12;;/h11,13H,1-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYSDJCZTLQZLKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2(CCNCC2)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol dihydrochloride
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4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol dihydrochloride
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4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol dihydrochloride
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4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol dihydrochloride
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4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol dihydrochloride
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4-(Pyrrolidin-1-ylmethyl)piperidin-4-ol dihydrochloride

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